molecular formula C10H7F6NO2 B3039477 2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester CAS No. 1095211-28-1

2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester

Cat. No. B3039477
CAS RN: 1095211-28-1
M. Wt: 287.16 g/mol
InChI Key: KUXKKYNGCDTXHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester involves the reaction of nicotinic acid with trifluoromethyl iodide and sodium ethoxide. The resultant product can be further esterified with ethanol to obtain the compound.


Molecular Structure Analysis

The molecular formula of 2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester is C10H7F6NO2 . It has a molecular weight of 287.16 g/mol .


Physical And Chemical Properties Analysis

2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester has a melting point of 83-84°C and a boiling point of 382-384°C. It has a molecular weight of 319.21 g/mol. It is a polar compound with a log P of 2.8. It is stable when kept away from light and air. It can form a hydrogen bond with water molecules. The compound has a high flash point of 168°C.

Scientific Research Applications

Structural and Physical Characterization

  • Vibrational Analysis : Nicotinic acid ethyl ester (NAEE) has been studied using FT-IR and FT-Raman spectroscopy to determine its structural and vibrational properties. This research aids in understanding the molecular behavior of similar compounds (Nagabalasubramanian, Karabacak, & Periandy, 2012).

  • Stability Analysis : The chemical stability of nicotinic acid and its esters, including ethyl nicotinate, has been analyzed under specific conditions. This is crucial for understanding the compound's behavior in various environments (Parys & Pyka, 2010).

Synthesis and Chemical Transformation

  • Methodology for Synthesis : Research on the synthesis of 1,4-dihydro-2-methyl-4-oxo-nicotinic acid, which is related to nicotinic acid esters, provides insights into methodologies that could be applicable for synthesizing related compounds (Ferlin, Marco, & Dean, 2006).

  • Sonochemical Synthesis : The use of sonochemical methods for synthesizing 2-substituted nicotinic acid ethyl ester derivatives showcases innovative approaches in chemical synthesis (Challa et al., 2021).

Applications in Biological Systems

  • Cholesterol Ester Transfer Protein Interaction : Research into the interaction of nicotinic acid derivatives with cholesterol ester transfer protein (CETP) sheds light on the biological interactions of these compounds, which could be relevant for similar derivatives (Hernandez, Wright, & Cai, 2007).

  • Structure-Activity Relationships : Studies on the structure-activity relationships of nicotinic acid and its derivatives, including esters, contribute to understanding how these compounds interact with biological receptors (van Veldhoven et al., 2011).

Safety and Hazards

The safety data sheet advises to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of inhalation, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .

properties

IUPAC Name

ethyl 2,6-bis(trifluoromethyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO2/c1-2-19-8(18)5-3-4-6(9(11,12)13)17-7(5)10(14,15)16/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXKKYNGCDTXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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